molecular formula C16H27P B14284712 Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 158748-69-7

Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-

Cat. No.: B14284712
CAS No.: 158748-69-7
M. Wt: 250.36 g/mol
InChI Key: ZCHULNFSBXALBE-UHFFFAOYSA-N
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Description

Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a methyl group and a phenyl ring substituted with three isopropyl groups. This compound is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications.

Scientific Research Applications

Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- involves its ability to act as a nucleophile and coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination can activate substrates and promote the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable ligand in catalysis and a versatile reagent in organic synthesis.

Properties

CAS No.

158748-69-7

Molecular Formula

C16H27P

Molecular Weight

250.36 g/mol

IUPAC Name

methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane

InChI

InChI=1S/C16H27P/c1-10(2)13-8-14(11(3)4)16(17-7)15(9-13)12(5)6/h8-12,17H,1-7H3

InChI Key

ZCHULNFSBXALBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)PC)C(C)C

Origin of Product

United States

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